4-Nitroguaiacol potassium salt hydrate
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Overview
Description
4-Nitroguaiacol potassium salt hydrate, also known as 2-Methoxy-4-nitrophenol potassium salt, is a chemical compound with the molecular formula O2NC6H3(OCH3)OK · xH2O. It is a derivative of guaiacol, a naturally occurring organic compound. This compound is typically found in the form of orange to red powder, crystals, or chunks and has a molecular weight of 207.23 (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroguaiacol potassium salt hydrate involves the nitration of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the guaiacol molecule.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then crystallized and dried to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions
4-Nitroguaiacol potassium salt hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form 4-amino-2-methoxyphenol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-nitro-2-methoxybenzoic acid.
Reduction: Formation of 4-amino-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Nitroguaiacol potassium salt hydrate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitroguaiacol potassium salt hydrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the methoxy group.
4-Nitrocatechol: Contains an additional hydroxyl group compared to 4-Nitroguaiacol.
4-Hydroxy-3-methoxybenzyl alcohol: Similar backbone but with different functional groups.
Uniqueness
4-Nitroguaiacol potassium salt hydrate is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
304675-72-7 |
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Molecular Formula |
C7H9KNO5 |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
potassium;2-methoxy-4-nitrophenolate;hydrate |
InChI |
InChI=1S/C7H7NO4.K.H2O/c1-12-7-4-5(8(10)11)2-3-6(7)9;;/h2-4,9H,1H3;;1H2 |
InChI Key |
WPYZWASKUXZAPI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].O.[K+] |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])O.O.[K] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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